![molecular formula C12H13FO4 B3042584 3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate CAS No. 647825-60-3](/img/structure/B3042584.png)
3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate
描述
3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetoxy group attached to a benzyl ring, which is further substituted with a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate can be achieved through several synthetic routes. One common method involves the esterification of 3-[(Hydroxymethyl)-2-fluorobenzyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.
Another synthetic route involves the direct acetylation of 3-[(Hydroxymethyl)-2-fluorobenzyl acetate using acetic anhydride and a base such as pyridine. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Hydrolysis: 3-[(Hydroxymethyl)-2-fluorobenzyl alcohol and acetic acid.
Reduction: 3-[(Hydroxymethyl)-2-fluorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-[(Methoxymethyl)-2-fluorobenzyl acetate or 3-[(Cyanomethyl)-2-fluorobenzyl acetate.
科学研究应用
3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biochemical research to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Industrial Applications: The compound is used as a precursor in the synthesis of specialty chemicals and fine chemicals.
作用机制
The mechanism of action of 3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate involves its hydrolysis to release the active alcohol and acetic acid. The released alcohol can interact with various molecular targets, such as enzymes and receptors, to exert its biological effects. The fluorine atom on the benzyl ring enhances the compound’s stability and bioavailability, making it more effective in its applications.
相似化合物的比较
Similar Compounds
3-[(Acetyloxy)methyl]-benzyl acetate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluorobenzyl acetate: Lacks the acetyloxy group, leading to different applications and biological activity.
3-[(Methoxymethyl)-2-fluorobenzyl acetate: Contains a methoxy group instead of an acetyloxy group, affecting its reactivity and applications.
Uniqueness
3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate is unique due to the presence of both the acetyloxy group and the fluorine atom on the benzyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
属性
IUPAC Name |
[3-(acetyloxymethyl)-2-fluorophenyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-8(14)16-6-10-4-3-5-11(12(10)13)7-17-9(2)15/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOKAYPTLWBNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C(=CC=C1)COC(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


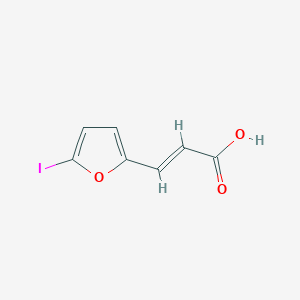
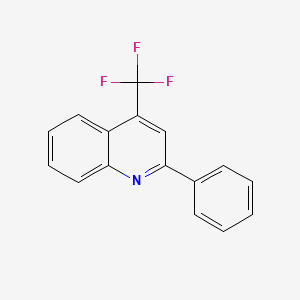
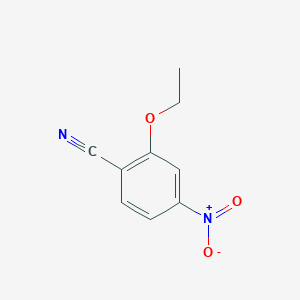
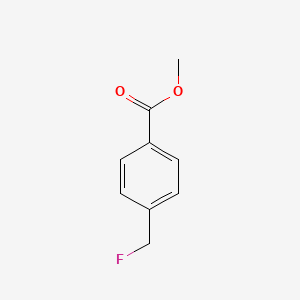
![2-[(Cyclopropylamino)methyl]phenol](/img/structure/B3042506.png)
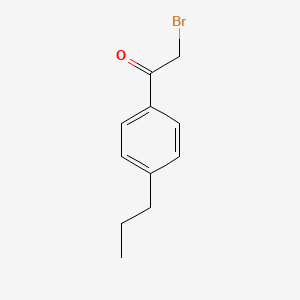
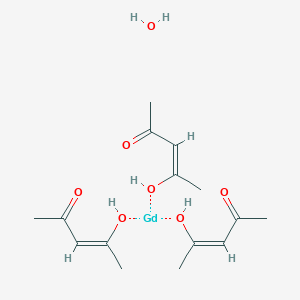
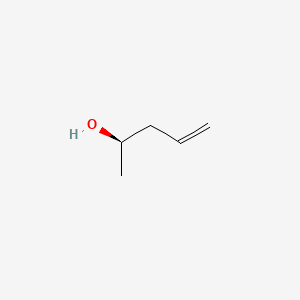
![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}ethan-1-ol](/img/structure/B3042514.png)
![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}piperidino)propan-2-ol](/img/structure/B3042515.png)
![2-chloro-N-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}phenyl)acetamide](/img/structure/B3042517.png)
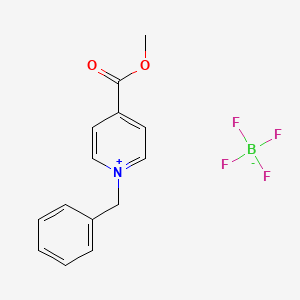
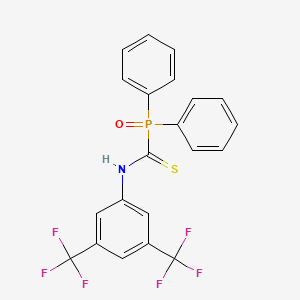
![3-{[(3,5-dichloro-2-hydroxyphenyl)methylene]amino}-N-(3,4-dichlorophenyl)-2,6-difluorobenzamide](/img/structure/B3042524.png)
